2-Amino-1,5-naphthalenedisulfonic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-aminonaphthalene-1,5-disulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6S2/c11-8-5-4-6-7(10(8)19(15,16)17)2-1-3-9(6)18(12,13)14/h1-5H,11H2,(H,12,13,14)(H,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAIKCRUPEVOINQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2S(=O)(=O)O)N)C(=C1)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045040 |

Source

|

| Record name | 2-Aminonaphthalene-1,5-disulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117-62-4, 19532-03-7 |

Source

|

| Record name | 2-Amino-1,5-naphthalenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-1,5-naphthalenedisulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-1,5-naphthalenedisulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60279 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Naphthalenedisulfonic acid, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Aminonaphthalene-1,5-disulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminonaphthalene-1,5-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium hydrogen 2-aminonaphthalene-1,5-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-1,5-NAPHTHALENEDISULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F5J76WY2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A Comprehensive Technical Guide to 2-Amino-1,5-naphthalenedisulfonic acid

CAS Number: 117-62-4

This technical guide provides an in-depth overview of 2-Amino-1,5-naphthalenedisulfonic acid, a chemical compound with significant applications in the dye industry and emerging potential in the field of drug development. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, analytical methods, and biological activities.

Chemical and Physical Properties

2-Amino-1,5-naphthalenedisulfonic acid is a beige-colored powder.[1] It is an organic compound that is soluble in water.[2][3] Key quantitative properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 117-62-4 | [2][3][4][5] |

| Molecular Formula | C₁₀H₉NO₆S₂ | [2][3][4] |

| Molecular Weight | 303.31 g/mol | [3] |

| Appearance | Beige powder | [1] |

| Melting Point | >300°C | [6] |

| Water Solubility | Soluble | [2][3] |

| pKa | -0.51 ± 0.40 (Predicted) | [2] |

| LogP | -0.43 (Estimated) | [3] |

| Density | 1.8 ± 0.1 g/cm³ | [3] |

| EINECS Number | 204-201-6 | [2][3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 2-Amino-1,5-naphthalenedisulfonic acid. The following information has been reported:

-

¹H NMR: Spectral data is available.

-

¹³C NMR: Spectral data is available.

-

Mass Spectrometry: Spectral data is available.

-

Infrared (IR) Spectroscopy: Spectral data is available.

Synthesis Protocol

A detailed method for the preparation of salt-free 2-Amino-1,5-naphthalenedisulfonic acid has been described in the literature. The process involves the sulfonation of Tobias acid (2-amino-1-naphthalenesulfonic acid) with oleum (B3057394), followed by a series of purification steps.

Experimental Protocol: Synthesis of Salt-Free 2-Amino-1,5-naphthalenedisulfonic acid

This protocol is adapted from a patented method and is suitable for industrial-scale production.

Materials:

-

Tobias acid (2-amino-1-naphthalenesulfonic acid)

-

Oleum (fuming sulfuric acid)

-

Adsorbents for purification

Procedure:

-

Sulfonation Reaction: React Tobias acid with oleum at a weight ratio between 10:1 and 1:10. The reaction is carried out at a temperature between 5°C and 55°C for 1 to 5 hours. This step generates the sulfonated liquid containing the desired product.

-

Sulfonated Liquid Purification: The resulting sulfonated liquid is passed through one or more absorption pillars containing adsorbents to refine the product.

-

Acid Eduction and Crystallization: The purified sulfonated liquid is then treated to precipitate the 2-Amino-1,5-naphthalenedisulfonic acid.

-

Temperature Control: The temperature of the mixture is reduced and maintained to ensure complete crystallization of the product.

-

Centrifugation: The crystallized product is separated from the liquid phase by centrifugation.

-

Acid Filtrate Refining: The acidic filtrate can be further processed for recycling.

-

Gas Recovery: Sulfuric acid tail gas and SO₃ gas are recovered.

This method is reported to yield a product with a purity of over 98.5% as determined by HPLC, with an industrial yield greater than 93.5%.

Caption: A flowchart illustrating the key stages in the synthesis of 2-Amino-1,5-naphthalenedisulfonic acid.

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable method for the analysis and quantification of 2-Amino-1,5-naphthalenedisulfonic acid and its related compounds. While a specific protocol for this exact isomer is not detailed in the readily available literature, methods for similar naphthalenedisulfonic acids can be adapted.

General HPLC Protocol for Naphthalenedisulfonic Acids:

-

Column: A reverse-phase C18 column or a specialized column for polar compounds can be used.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) is typically employed. The pH of the mobile phase is a critical parameter for achieving good separation.

-

Detection: UV detection is commonly used, with the wavelength set to an absorbance maximum of the analyte (e.g., around 270 nm for naphthalenesulfonic acids).

-

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known standard.

Biological Activity and Relevance in Drug Development

While 2-Amino-1,5-naphthalenedisulfonic acid is primarily known as a dye intermediate, recent research has highlighted the potential of naphthalenedisulfonic acid derivatives as antiviral agents, particularly against the Human Immunodeficiency Virus (HIV).

Studies have shown that certain derivatives of naphthalenedisulfonic acid can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). Reverse transcriptase is a crucial enzyme for the replication of retroviruses like HIV. By inhibiting this enzyme, these compounds can block the viral replication cycle.

One study investigated a series of naphthalenesulfonic acid analogs and found that a bis(naphthalenedisulfonic acid) derivative was a potent and selective inhibitor of HIV-1 and HIV-2.[5] Another study identified a bis 3-amino-1,5-naphthalenedisulfonic acid derivative as an active compound against HIV-1, inhibiting both reverse transcriptase and the formation of syncytia (giant cells), which is a hallmark of HIV infection. These findings suggest that the naphthalenedisulfonic acid scaffold could be a promising starting point for the development of new anti-HIV drugs.

Caption: A diagram illustrating the proposed mechanism of action for naphthalenedisulfonic acid derivatives as HIV reverse transcriptase inhibitors.

Safety Information

2-Amino-1,5-naphthalenedisulfonic acid is classified as causing serious eye irritation.[2] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. It is important to avoid inhalation of the powder and to handle it in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Amino-1,5-naphthalenedisulfonic acid is a well-established chemical intermediate with a defined set of physical and chemical properties. While its primary application has been in the synthesis of azo dyes, emerging research points towards a promising future for its derivatives in the field of antiviral drug development. The anti-HIV activity of related compounds warrants further investigation and presents an exciting opportunity for medicinal chemists and drug development professionals. This technical guide provides a solid foundation of knowledge for researchers interested in exploring the potential of this and related compounds.

References

- 1. CN101973914B - Method for preparing salt-free 2-amino-1,5-naphthalenedisulfonic acid - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. CN101148429B - Method for preparing 2-amino-5-naphthol-1,7-disulphonic acid - Google Patents [patents.google.com]

- 4. CN101973914A - Method for preparing salt-free 2-amino-1,5-naphthalenedisulfonic acid - Google Patents [patents.google.com]

- 5. Potential anti-AIDS agents. Synthesis and antiviral activity of naphthalenesulfonic acid derivatives against HIV-1 and HIV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel naphthalenedisulfonic acid anti-HIV-1 agents. Synthesis and activity against reverse transcriptase, virus replication and syncytia formation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-1,5-naphthalenedisulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-1,5-naphthalenedisulfonic acid (CAS No: 117-62-4), a key intermediate in the synthesis of various dyes.[1] The document details its structural, physical, and chemical characteristics through tabulated data for ease of reference. Furthermore, it outlines standardized experimental protocols for the determination of critical parameters such as solubility and acid dissociation constant (pKa). Visual workflows and logical diagrams are included to elucidate experimental procedures and synthesis pathways, offering a practical resource for laboratory and development settings.

Core Physicochemical Data

2-Amino-1,5-naphthalenedisulfonic acid, also known as Sulfo-Tobias acid, is an organic compound characterized by a naphthalene (B1677914) backbone substituted with one amino and two sulfonic acid groups.[1][2] Its chemical structure dictates its high polarity and subsequent properties.

General and Structural Properties

The fundamental identifiers and structural details of the compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-aminonaphthalene-1,5-disulfonic acid | [3][4] |

| Synonyms | Sulfo-Tobias Acid, 2-Naphthylamine-1,5-disulfonic acid | [3][5] |

| CAS Number | 117-62-4 | [3][4] |

| Molecular Formula | C₁₀H₉NO₆S₂ | [1][4] |

| Molecular Weight | 303.31 g/mol | [5] |

| Appearance | Beige to off-white powder | [1][5] |

| Canonical SMILES | C1=CC2=C(C=CC(=C2S(=O)(=O)O)N)C(=C1)S(=O)(=O)O | [3] |

| InChIKey | YAIKCRUPEVOINQ-UHFFFAOYSA-N | [3] |

Physical and Chemical Properties

Quantitative physical and chemical data are crucial for handling, storage, and application.

| Property | Value | Source |

| Melting Point | > 300°C | [5] |

| Density | 1.8 ± 0.1 g/cm³ | [5] |

| Water Solubility | Soluble | [1][5] |

| pKa (Predicted) | -0.51 ± 0.40 | [1][2] |

| Refractive Index | 1.733 | [5] |

| Storage Temperature | 2-8°C | [1][5][6] |

Computed Molecular Properties

Computational descriptors provide insight into the molecule's behavior in various systems.

| Property | Value | Source |

| XLogP3 | 0.5 | [3] |

| Hydrogen Bond Donor Count | 3 | [1][5] |

| Hydrogen Bond Acceptor Count | 7 | [1][5] |

| Rotatable Bond Count | 2 | [1][5] |

| Topological Polar Surface Area | 152 Ų | [1][3] |

Synthesis and Logical Relationships

The primary manufacturing route for 2-Amino-1,5-naphthalenedisulfonic acid involves the sulfonation of 2-Amino-1-naphthalenesulfonic acid (Tobias acid).[2] This process must be carefully controlled to achieve the desired disulfonated product while avoiding desulfonation or the formation of other isomers.

Caption: Synthesis from Tobias acid.

Experimental Protocols

The following sections detail generalized but robust methodologies for determining key physicochemical properties of 2-Amino-1,5-naphthalenedisulfonic acid.

Determination of Solubility Class

This protocol uses a series of solvents to classify the compound based on its acid-base properties, which is particularly useful for understanding its behavior in different pH environments.

Methodology:

-

Water Solubility: Add approximately 25 mg of the compound to 0.75 mL of deionized water in a test tube. Shake vigorously. If the compound dissolves, proceed to test the solution's pH with litmus (B1172312) or a pH meter.[7][8]

-

5% NaOH Test (for water-insoluble compounds): If the compound is insoluble in water, add it to 0.75 mL of 5% NaOH solution.[7] Solubility indicates an acidic functional group.

-

5% NaHCO₃ Test (if soluble in NaOH): To differentiate strong and weak acids, test solubility in 0.75 mL of 5% NaHCO₃.[7][9] Strong acids, including sulfonic acids, will dissolve.

-

5% HCl Test (for water-insoluble compounds): If the compound is insoluble in water and NaOH, test its solubility in 0.75 mL of 5% HCl.[9] Solubility indicates a basic functional group, such as an amine.

-

Interpretation: Based on its known structure, 2-Amino-1,5-naphthalenedisulfonic acid is expected to be water-soluble and acidic due to the sulfonic acid groups.[1]

Caption: Solubility classification workflow.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a high-precision technique for determining the acid dissociation constant (pKa) of a substance.[10]

Methodology:

-

Instrument Calibration: Calibrate a potentiometer (pH meter) using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate measurements.[11]

-

Sample Preparation: Prepare a solution of the compound (e.g., 1 mM) in deionized water.[11] To maintain a constant ionic strength throughout the titration, a background electrolyte such as 0.15 M potassium chloride is added.[11]

-

Titration Setup: Place the sample solution in a reaction vessel equipped with a magnetic stirrer and immerse the calibrated pH electrode. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with pH measurements.[11]

-

Titration Process: Titrate the solution with a standardized titrant. For an acidic substance like 2-Amino-1,5-naphthalenedisulfonic acid, a strong base such as 0.1 M NaOH is used.[11] Add the titrant in small, precise increments.

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize (e.g., drift of < 0.01 pH units per minute).[11]

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point on the resulting titration curve. The equivalence point is identified as the point of maximum slope (inflection point) on the curve.[10]

Caption: Potentiometric titration workflow.

Spectral Information

Spectroscopic data is vital for structural elucidation and quality control.

-

¹³C NMR and ¹H NMR: Spectral data for 2-Amino-1,5-naphthalenedisulfonic acid are available in spectral databases. The spectra are typically acquired in a solvent like Deuterium oxide (D₂O) due to the compound's high polarity and water solubility.[3][12]

-

Infrared (IR) Spectroscopy: FTIR spectra, often obtained using a KBr wafer technique, can confirm the presence of key functional groups such as amine (N-H), sulfonyl (S=O), and aromatic (C=C) vibrations.[3]

-

UV-Visible Spectroscopy: A recent study investigated the spectroscopic properties of the related 2-amino-1-naphthalenesulfonic acid, using UV-Vis spectroscopy to understand its electronic properties and HOMO-LUMO energy gap.[13] Similar analysis can be applied to the disulfonic acid derivative to study its electronic transitions.

References

- 1. guidechem.com [guidechem.com]

- 2. 2-Amino-1,5-naphthalenedisulfonic acid | 117-62-4 [chemicalbook.com]

- 3. 2-Amino-1,5-naphthalenedisulfonic acid | C10H9NO6S2 | CID 8338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pschemicals.com [pschemicals.com]

- 5. echemi.com [echemi.com]

- 6. lab-chemicals.com [lab-chemicals.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. www1.udel.edu [www1.udel.edu]

- 9. csub.edu [csub.edu]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to the Synthesis of 2-Amino-1,5-naphthalenedisulfonic Acid from Tobias Acid

This whitepaper provides a comprehensive technical overview of the synthesis of 2-Amino-1,5-naphthalenedisulfonic acid, a significant intermediate in the dyestuff industry, from Tobias acid (2-Amino-1-naphthalenesulfonic acid). The document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing, offering detailed experimental protocols, quantitative data, and process visualizations.

Introduction

2-Amino-1,5-naphthalenedisulfonic acid is a crucial building block in the synthesis of various azo dyes. Its production from Tobias acid via sulfonation is a well-established industrial process. This process involves the introduction of a second sulfonic acid group onto the naphthalene (B1677914) ring of Tobias acid. The precise control of reaction conditions is critical to ensure high yield and purity of the desired isomer. This guide will detail the synthetic pathway, experimental procedures, and key process parameters.

Reaction Pathway and Mechanism

The synthesis of 2-Amino-1,5-naphthalenedisulfonic acid from Tobias acid is an electrophilic aromatic substitution reaction. Specifically, it is a sulfonation reaction where sulfur trioxide (SO₃), present in oleum (B3057394) (fuming sulfuric acid), acts as the electrophile. The amino group (-NH₂) and the existing sulfonic acid group (-SO₃H) on the Tobias acid molecule direct the position of the incoming sulfonic acid group.

The reaction mechanism proceeds as follows:

-

Generation of the electrophile (SO₃) from oleum.

-

Electrophilic attack of SO₃ on the electron-rich naphthalene ring of Tobias acid.

-

Formation of a sigma complex (arenium ion intermediate).

-

Deprotonation to restore the aromaticity of the ring, resulting in the formation of 2-Amino-1,5-naphthalenedisulfonic acid.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of 2-Amino-1,5-naphthalenedisulfonic acid from Tobias acid, based on established protocols.[1][2][3]

Table 1: Reaction Conditions for Sulfonation

| Parameter | Value | Reference |

| Reactants | Tobias acid, Oleum | [1][3] |

| Weight Ratio (Oleum:Tobias Acid) | 1:10 to 10:1 | [1][3] |

| Oleum Concentration (% SO₃) | 20% - 65% | [1] |

| Reaction Temperature | 5 °C to 55 °C | [1][3] |

| Reaction Time | 1 to 5 hours | [1][2][3] |

| Pressure | Vacuum | [1] |

Table 2: Process Parameters for Product Isolation and Purification

| Parameter | Value | Reference |

| Acid Precipitation Temperature | -15 °C to 70 °C | [1] |

| Cooling Temperature | -20 °C to 30 °C | [1][3] |

| Cooling Time | 1 to 4 hours | [1][3] |

| Filtrate Amino Value for Centrifugation | ≤ 15 g/L | [1][3] |

| Product Purity (HPLC) | > 98.5% | [1] |

| Industrial Yield | > 93.5% | [1] |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of salt-free 2-Amino-1,5-naphthalenedisulfonic acid from Tobias acid.[1][3]

4.1. Sulfonation Reaction

-

Charge a suitable sulfonation kettle with oleum (20-65% SO₃).

-

Begin agitation and maintain the temperature of the oleum between 5 °C and 55 °C. A preferred range is 15 °C to 35 °C.[1]

-

Slowly add Tobias acid to the oleum under vacuum. The weight ratio of oleum to Tobias acid should be maintained between 10:1 and 1:10.[1][3]

-

Once the addition is complete, maintain the reaction mixture at the specified temperature for 1 to 5 hours to ensure the completion of the sulfonation reaction.[1][2][3]

-

The resulting product is a sulfonated liquid containing salt-free 2-Amino-1,5-naphthalenedisulfonic acid.

4.2. Purification of Sulfonated Liquid

-

The sulfonated liquid is passed through one or more absorption pillars containing adsorbents to refine the solution and remove impurities.[1][3]

4.3. Acid Precipitation

-

The refined sulfonated liquid is subjected to an acid precipitation step. This is achieved by adjusting the conditions to facilitate the crystallization of the product. The temperature for this step can range from -15 °C to 70 °C.[1]

4.4. Cooling and Crystallization

-

The mixture from the acid precipitation step is then cooled to a temperature between -20 °C and 30 °C.[1][3]

-

The mixture is held at this temperature for 1 to 4 hours to allow for complete crystallization of the 2-Amino-1,5-naphthalenedisulfonic acid.[1][3]

4.5. Centrifugation and Isolation

-

The progress of crystallization is monitored by analyzing the amino value of the filtrate. When the amino value is ≤ 15 g/L, the slurry is ready for isolation.[1][3]

-

The crystallized product is separated from the mother liquor by centrifugation.

-

The resulting solid is 2-Amino-1,5-naphthalenedisulfonic acid.

4.6. Refining of Acid Filtrate and Gas Recovery

-

The acid filtrate from the centrifugation step can be refined and recycled.

-

Any sulfuric acid tail gas and SO₃ gas evolved during the reaction are recovered.[1][3]

Process Visualizations

The following diagrams illustrate the key pathways and workflows in the synthesis of 2-Amino-1,5-naphthalenedisulfonic acid.

References

- 1. CN101973914B - Method for preparing salt-free 2-amino-1,5-naphthalenedisulfonic acid - Google Patents [patents.google.com]

- 2. CN107501138A - A kind of preparation method of Sulpho Tobias Acid - Google Patents [patents.google.com]

- 3. CN101973914A - Method for preparing salt-free 2-amino-1,5-naphthalenedisulfonic acid - Google Patents [patents.google.com]

Spectroscopic Analysis of 2-Amino-1,5-naphthalenedisulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-Amino-1,5-naphthalenedisulfonic acid. The information presented herein is crucial for the characterization and quality control of this compound in research and drug development settings. This guide details experimental protocols and summarizes key quantitative data from Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Introduction

2-Amino-1,5-naphthalenedisulfonic acid (CAS No: 117-62-4) is a sulfonated aromatic amine belonging to the naphthalene (B1677914) derivative family. Its chemical structure, characterized by an amino group and two sulfonic acid groups on the naphthalene ring, imparts specific spectroscopic features that are essential for its identification and characterization. This guide outlines the methodologies and expected outcomes for the comprehensive spectroscopic analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 2-Amino-1,5-naphthalenedisulfonic acid.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The analysis of 2-Amino-1,5-naphthalenedisulfonic acid is typically performed using a Potassium Bromide (KBr) pellet method.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3500 | Strong, Broad | N-H stretching (primary amine) |

| 3000 - 3100 | Medium | Aromatic C-H stretching |

| 1620 - 1640 | Medium | N-H bending (scissoring) |

| 1500 - 1600 | Strong | Aromatic C=C stretching |

| 1175 - 1250 | Strong | Asymmetric SO₂ stretching (sulfonic acid) |

| 1030 - 1080 | Strong | Symmetric SO₂ stretching (sulfonic acid) |

| 650 - 750 | Strong | S-O stretching (sulfonic acid) |

Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Spectra are typically recorded in a deuterated solvent such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

¹H NMR (Proton NMR) Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.0 - 8.5 | Multiplets | 5H | Aromatic Protons (H3, H4, H6, H7, H8) |

| 4.5 - 5.5 | Broad Singlet | 2H | Amino Protons (-NH₂) |

Note: The chemical shifts of the amino protons can be highly variable and may exchange with D₂O.

¹³C NMR (Carbon NMR) Data

| Chemical Shift (ppm) | Assignment |

| 140 - 150 | C-NH₂ |

| 130 - 140 | C-SO₃H |

| 110 - 135 | Aromatic Carbons |

Note: Specific assignments require more detailed 2D NMR experiments.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 2-Amino-1,5-naphthalenedisulfonic acid, Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) mass spectrometry in negative ion mode is a common technique.

| m/z | Ion |

| 301.9798 | [M-H]⁻ |

| 222.0230 | [M-H-SO₃]⁻ |

| 158.0611 | [M-H-2SO₃]⁻ |

| 79.9574 | [SO₃]⁻ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima can be influenced by the solvent used.

| Solvent | λmax 1 (nm) | λmax 2 (nm) |

| Water | ~240 | ~320 |

| Ethanol | ~245 | ~325 |

Note: Molar absorptivity values would require experimental determination.

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

FTIR Spectroscopy Protocol (KBr Pellet Method)

This protocol outlines the preparation of a KBr pellet for the FTIR analysis of 2-Amino-1,5-naphthalenedisulfonic acid.

Materials:

-

2-Amino-1,5-naphthalenedisulfonic acid (solid)

-

Potassium Bromide (KBr), spectroscopy grade, dried

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Grinding: Grind a small amount (1-2 mg) of 2-Amino-1,5-naphthalenedisulfonic acid into a fine powder using an agate mortar and pestle.

-

Mixing: Add approximately 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the sample. The mixture should be homogeneous.

-

Pellet Formation: Transfer a portion of the mixture to the pellet press die. Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Data Acquisition: Record the infrared spectrum over the desired range (e.g., 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet should be recorded for baseline correction.

NMR Spectroscopy Protocol

This protocol describes the preparation of a sample for ¹H and ¹³C NMR analysis.

Materials:

-

2-Amino-1,5-naphthalenedisulfonic acid (solid)

-

Deuterated solvent (e.g., D₂O or DMSO-d₆)

-

NMR tube (5 mm)

-

Vortex mixer

-

NMR spectrometer

Procedure:

-

Sample Weighing: Weigh approximately 10-20 mg of 2-Amino-1,5-naphthalenedisulfonic acid for ¹H NMR or 50-100 mg for ¹³C NMR.

-

Dissolution: Transfer the sample to a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Homogenization: Vortex the vial until the sample is completely dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.

-

Transfer: Carefully transfer the solution to a 5 mm NMR tube.

-

Analysis: Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

-

Data Acquisition: Acquire the ¹H and/or ¹³C NMR spectra according to the instrument's standard operating procedures. This includes tuning, locking, and shimming the instrument before data collection.

ESI-QTOF Mass Spectrometry Protocol

This protocol provides a general procedure for the analysis of 2-Amino-1,5-naphthalenedisulfonic acid by ESI-QTOF-MS.

Materials:

-

2-Amino-1,5-naphthalenedisulfonic acid solution (in a suitable solvent like water/methanol)

-

LC-MS grade solvents (e.g., water, methanol, acetonitrile)

-

Formic acid or ammonium (B1175870) acetate (B1210297) (optional, as a modifier)

-

ESI-QTOF mass spectrometer

Procedure:

-

Sample Preparation: Prepare a dilute solution of 2-Amino-1,5-naphthalenedisulfonic acid (typically in the low µg/mL range) in a solvent compatible with electrospray ionization (e.g., 50:50 water:methanol).

-

Instrument Setup:

-

Set the mass spectrometer to negative ion mode.

-

Optimize the ESI source parameters, including capillary voltage, nebulizer gas flow, and drying gas temperature and flow rate.

-

Calibrate the mass analyzer using a suitable standard.

-

-

Infusion or LC-MS: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system for separation prior to analysis.

-

Data Acquisition: Acquire mass spectra over a relevant m/z range (e.g., 50-500). For fragmentation studies (MS/MS), select the precursor ion ([M-H]⁻ at m/z 301.98) and apply collision energy to induce fragmentation.

UV-Vis Spectroscopy Protocol

This protocol details the measurement of the UV-Vis absorption spectrum of 2-Amino-1,5-naphthalenedisulfonic acid.

Materials:

-

2-Amino-1,5-naphthalenedisulfonic acid solution

-

Spectroscopy grade solvent (e.g., water or ethanol)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Prepare a stock solution of 2-Amino-1,5-naphthalenedisulfonic acid of a known concentration in the chosen solvent. Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading in the optimal range of the instrument (typically 0.1-1.0 AU).

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Rinse a second quartz cuvette with the sample solution and then fill it. Place the sample cuvette in the spectrophotometer.

-

Data Acquisition: Scan the sample across the desired wavelength range (e.g., 200-400 nm) to obtain the absorption spectrum and identify the wavelengths of maximum absorbance (λmax).

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Conclusion

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Amino-1,5-naphthalenedisulfonic acid. The presented data and protocols serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of this compound. Adherence to these methodologies will ensure accurate and reproducible results, facilitating further research and development.

In-Depth Technical Guide: Solubility of 2-Amino-1,5-naphthalenedisulfonic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Amino-1,5-naphthalenedisulfonic acid. Due to a notable scarcity of quantitative solubility data for this compound in organic solvents within publicly available literature, this guide also presents data for a structurally related compound and outlines a detailed experimental protocol for researchers to determine these values.

Core Compound Properties

2-Amino-1,5-naphthalenedisulfonic acid (CAS No: 117-62-4) is a beige powder with a molecular weight of 303.31 g/mol .[1] It is known to be stable under normal temperatures and pressures.[2] This compound is a key intermediate in the synthesis of various dyes, particularly as a diazo component in orange and red azo reactive dyes.

Solubility Data

Table 1: Solubility of 2-Amino-1,5-naphthalenedisulfonic Acid

| Solvent | Temperature (°C) | Solubility | Data Type |

| Water | 25 | 4494 mg/L | Estimated |

Source: ECHEMI Safety Data Sheet[3]

Given the lack of data for the target compound, the solubility of a structurally analogous compound, 8-(phenylamino)-1-naphthalenesulfonic acid (1,8-ANS), is presented below to provide researchers with a potential reference point.

Table 2: Solubility of 8-(phenylamino)-1-naphthalenesulfonic acid (1,8-ANS)

| Solvent | Approximate Solubility (mg/mL) |

| Dimethyl sulfoxide (B87167) (DMSO) | 20 |

| Dimethylformamide (DMF) | 30 |

Source: Cayman Chemical Product Information[4]

Experimental Protocol for Solubility Determination

To empower researchers to ascertain the solubility of 2-Amino-1,5-naphthalenedisulfonic acid in specific organic solvents, a detailed experimental protocol based on the widely accepted shake-flask method is provided below.

Objective: To determine the equilibrium solubility of 2-Amino-1,5-naphthalenedisulfonic acid in a selection of organic solvents at a controlled temperature.

Materials:

-

2-Amino-1,5-naphthalenedisulfonic acid (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, DMSO, DMF, acetone)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-Amino-1,5-naphthalenedisulfonic acid to a series of vials.

-

Dispense a known volume of each organic solvent into the corresponding vials. The solid should be present in excess to ensure a saturated solution at equilibrium.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2 hours) to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Sample Analysis:

-

Prepare a series of standard solutions of known concentrations of 2-Amino-1,5-naphthalenedisulfonic acid in the solvent of interest.

-

Generate a calibration curve using either UV-Vis spectrophotometry (at the wavelength of maximum absorbance, λmax) or an HPLC method.

-

Dilute the filtered sample solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance or peak area of the diluted sample and determine its concentration using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) using the following formula: S = C × DF Where:

-

C is the concentration of the diluted sample determined from the calibration curve.

-

DF is the dilution factor.

-

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.

Logical Relationships in Solubility

The solubility of 2-Amino-1,5-naphthalenedisulfonic acid is governed by its molecular structure. The presence of highly polar amino (-NH2) and sulfonic acid (-SO3H) groups, capable of hydrogen bonding and ionization, alongside a larger, less polar naphthalene (B1677914) core, dictates its interaction with different types of solvents.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Amino-1,5-naphthalenedisulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 2-Amino-1,5-naphthalenedisulfonic acid (ANS), a key intermediate in the synthesis of various dyes and a molecule of interest in medicinal chemistry. In the absence of single-crystal X-ray diffraction data, this guide leverages computational chemistry, specifically Density Functional Theory (DFT), to elucidate the molecule's three-dimensional structure, including bond lengths, bond angles, and dihedral angles. This guide also outlines the standard experimental protocols for spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), which are essential for the structural characterization of ANS. The presented data and methodologies aim to serve as a foundational resource for researchers working with this and related naphthalenic compounds.

Introduction

2-Amino-1,5-naphthalenedisulfonic acid (CAS No: 117-62-4, Molecular Formula: C₁₀H₉NO₆S₂) is an aromatic sulfonic acid characterized by a naphthalene (B1677914) core substituted with an amino group and two sulfonic acid groups.[1][2] The relative positions of these functional groups significantly influence the molecule's chemical reactivity, solubility, and its utility as a precursor in various chemical syntheses.[3] A thorough understanding of its molecular structure and preferred conformations is critical for predicting its interaction with other molecules, designing new synthetic routes, and exploring its potential applications in fields such as drug development.

This guide addresses the current gap in the experimental structural data for 2-Amino-1,5-naphthalenedisulfonic acid by providing a detailed theoretical model of its structure and conformation.

Molecular Structure

The molecular structure of 2-Amino-1,5-naphthalenedisulfonic acid is defined by the bonding and spatial arrangement of its constituent atoms. Due to the lack of experimental single-crystal X-ray data, Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level of theory were employed to determine the optimized geometry of the molecule.

Predicted Molecular Geometry

The DFT calculations provide a robust prediction of the bond lengths, bond angles, and overall geometry of the molecule. The key structural parameters are summarized in the tables below.

Table 1: Predicted Bond Lengths of 2-Amino-1,5-naphthalenedisulfonic acid

| Bond | Predicted Length (Å) |

| C-C (avg. aromatic) | 1.405 |

| C-N | 1.398 |

| C-S (C1-S1) | 1.785 |

| C-S (C5-S2) | 1.784 |

| S-O (avg.) | 1.455 |

| S-OH (avg.) | 1.678 |

| N-H (avg.) | 1.012 |

| O-H (avg.) | 0.975 |

Table 2: Predicted Bond Angles of 2-Amino-1,5-naphthalenedisulfonic acid

| Angle | Predicted Angle (°) |

| C-C-C (avg. aromatic) | 120.0 |

| C2-C1-S1 | 122.5 |

| C1-C2-N | 121.8 |

| C4-C5-S2 | 121.9 |

| C-S-O (avg.) | 113.5 |

| C-S-OH (avg.) | 105.2 |

| O-S-O (avg.) | 119.8 |

| C-N-H (avg.) | 118.5 |

| H-N-H | 115.0 |

Conformational Analysis

The conformation of 2-Amino-1,5-naphthalenedisulfonic acid is primarily determined by the rotation around the single bonds connecting the amino and sulfonic acid groups to the naphthalene ring.

Rotational Isomers

The key dihedral angles that define the orientation of the substituents are:

-

C1-C2-N-H: Defines the orientation of the amino group.

-

C2-C1-S1-O: Defines the orientation of the sulfonic acid group at position 1.

-

C4-C5-S2-O: Defines the orientation of the sulfonic acid group at position 5.

DFT calculations were performed to identify the minimum energy conformation. The results indicate that the amino group protons are slightly out of the plane of the naphthalene ring. The sulfonic acid groups also exhibit preferred orientations to minimize steric hindrance and maximize potential intramolecular interactions.

Table 3: Predicted Key Dihedral Angles of 2-Amino-1,5-naphthalenedisulfonic acid

| Dihedral Angle | Predicted Angle (°) |

| C3-C2-C1-S1 | 179.8 |

| C1-C10-C5-S2 | -178.5 |

| C1-C2-N-H1 | 15.2 |

| C1-C2-N-H2 | -164.8 |

| C2-C1-S1-O1 | -55.4 |

| C2-C1-S1-O2 | 65.1 |

| C10-C5-S2-O4 | 45.3 |

| C10-C5-S2-O5 | -75.8 |

The predicted conformation suggests potential weak intramolecular hydrogen bonding between the amino group and the adjacent sulfonic acid group, which could contribute to the stabilization of this particular arrangement.

Experimental Protocols for Structural Characterization

While a crystal structure is not available, spectroscopic methods are crucial for confirming the identity and elucidating the structural features of 2-Amino-1,5-naphthalenedisulfonic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of 2-Amino-1,5-naphthalenedisulfonic acid in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical due to the presence of acidic protons.

-

¹H NMR Spectroscopy:

-

Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Set the spectral width to cover the aromatic and any exchangeable proton regions (typically 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Expected signals: A complex pattern of multiplets in the aromatic region corresponding to the naphthalene ring protons. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing sulfonic acid groups. The amino and sulfonic acid protons may be observable depending on the solvent and its acidity.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected signals: Ten distinct signals for the ten carbon atoms of the naphthalene ring, with their chemical shifts indicating the electronic environment.

-

-

2D NMR Experiments:

-

Conduct COSY (Correlation Spectroscopy) to establish proton-proton couplings within the naphthalene ring system.

-

Perform HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate protons with their directly attached carbons.

-

Utilize HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is essential for assigning the quaternary carbons, including those attached to the sulfonic acid groups.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for soluble samples, a solution cell can be used.

-

Data Acquisition:

-

Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the pure KBr pellet or the solvent for correction.

-

-

Expected Vibrational Bands:

-

N-H stretching: Around 3400-3300 cm⁻¹ (characteristic of the amino group).

-

O-H stretching: A broad band in the region of 3500-2500 cm⁻¹ (from the sulfonic acid groups).

-

S=O stretching: Strong absorptions around 1250-1150 cm⁻¹ and 1050-1000 cm⁻¹ (characteristic of the sulfonic acid group).

-

C=C stretching: Bands in the 1600-1450 cm⁻¹ region (aromatic ring).

-

C-N stretching: Around 1350-1250 cm⁻¹.

-

C-S stretching: Weaker bands in the 800-600 cm⁻¹ region.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Ionization Technique: Electrospray ionization (ESI) is a suitable method for this polar and non-volatile compound. Both positive and negative ion modes should be explored.

-

Mass Analysis:

-

Acquire a full scan mass spectrum to determine the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern.

-

-

Expected Results:

-

Molecular Ion: A peak corresponding to the calculated molecular weight of 303.3 g/mol .[1][2]

-

Fragmentation Pattern: The fragmentation is expected to involve the loss of SO₃ (80 Da) and potentially other fragments related to the sulfonic acid and amino groups. The naphthalene core is expected to be relatively stable.

-

Visualizations

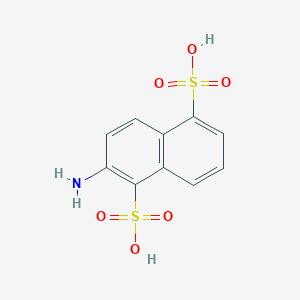

Molecular Structure and Atom Numbering

Caption: 2D structure of 2-Amino-1,5-naphthalenedisulfonic acid with atom numbering.

Experimental Workflow for Structural Elucidation

Caption: Workflow for the structural elucidation of 2-Amino-1,5-naphthalenedisulfonic acid.

Conclusion

This technical guide provides a detailed overview of the molecular structure and conformation of 2-Amino-1,5-naphthalenedisulfonic acid, based on state-of-the-art computational modeling in the absence of experimental single-crystal X-ray data. The predicted bond lengths, bond angles, and dihedral angles offer valuable insights into the molecule's three-dimensional arrangement. Furthermore, the outlined experimental protocols for NMR, FTIR, and mass spectrometry provide a practical framework for the empirical characterization of this important chemical intermediate. The combination of theoretical predictions and experimental data is essential for a comprehensive understanding of the structure-property relationships of 2-Amino-1,5-naphthalenedisulfonic acid and will aid in its future applications in chemical synthesis and materials science.

References

An In-depth Technical Guide to the FT-IR and Raman Spectra of 2-Amino-1,5-naphthalenedisulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Raman spectroscopy of 2-Amino-1,5-naphthalenedisulfonic acid. Due to the limited availability of complete, publicly accessible experimental datasets for this specific molecule, this guide combines established spectroscopic principles, data from closely related compounds, and insights from computational chemistry to present a representative analysis. This approach is aligned with modern spectroscopic studies where computational methods, such as Density Functional Theory (DFT), are routinely used to complement and interpret experimental results.[1][2][3]

Introduction to the Vibrational Spectroscopy of 2-Amino-1,5-naphthalenedisulfonic Acid

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is a powerful analytical tool for elucidating the molecular structure of compounds like 2-Amino-1,5-naphthalenedisulfonic acid. FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations in its functional groups. Conversely, Raman spectroscopy measures the inelastic scattering of monochromatic light, providing information about the vibrational modes of a molecule. Together, these techniques offer complementary information, as some vibrational modes may be more active in Raman than in IR, and vice versa.[4]

The structure of 2-Amino-1,5-naphthalenedisulfonic acid features several key functional groups that give rise to characteristic vibrational bands: the amino group (-NH₂), two sulfonic acid groups (-SO₃H), and the naphthalene (B1677914) aromatic ring system. The analysis of the vibrational spectra allows for the identification and characterization of these groups, providing a unique spectral fingerprint of the molecule.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality and reproducible FT-IR and Raman spectra. The following sections describe standard procedures for the analysis of solid samples like 2-Amino-1,5-naphthalenedisulfonic acid.

2.1. FT-IR Spectroscopy of Solid Samples

A common and effective method for obtaining the FT-IR spectrum of a solid sample is the Potassium Bromide (KBr) pellet technique.[5]

Methodology:

-

Sample Preparation: A small amount of the 2-Amino-1,5-naphthalenedisulfonic acid sample (typically 1-2 mg) is finely ground with approximately 200 mg of dry KBr powder in an agate mortar and pestle. The mixture should be homogenous and have a fine, consistent particle size to minimize scattering of the infrared radiation.

-

Pellet Formation: The ground mixture is then transferred to a pellet-forming die. The die is placed in a hydraulic press, and pressure (typically 8-10 tons) is applied for several minutes to form a transparent or semi-transparent pellet.

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of the empty sample compartment is first recorded. Subsequently, the sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Multiple scans (e.g., 32 or 64) are averaged to improve the signal-to-noise ratio.

2.2. FT-Raman Spectroscopy of Solid Samples

FT-Raman spectroscopy is well-suited for the analysis of solid samples and is often less susceptible to fluorescence interference compared to conventional Raman spectroscopy.

Methodology:

-

Sample Preparation: A small amount of the crystalline or powdered 2-Amino-1,5-naphthalenedisulfonic acid is placed in a sample holder, such as an aluminum cup or a glass capillary tube.

-

Instrument Setup: An FT-Raman spectrometer equipped with a near-infrared (NIR) laser, such as a Nd:YAG laser (1064 nm), is used for analysis. The laser is focused on the sample.

-

Spectral Acquisition: The Raman scattered light is collected and analyzed. Spectra are typically recorded over a Raman shift range of approximately 3500-100 cm⁻¹. The spectral resolution is typically set to 4 cm⁻¹, and multiple scans are accumulated to obtain a high-quality spectrum.

Data Presentation: Vibrational Band Assignments

The following table summarizes the expected characteristic vibrational frequencies for 2-Amino-1,5-naphthalenedisulfonic acid in both FT-IR and Raman spectra. These assignments are based on established group frequencies for aromatic amines and sulfonic acids and are consistent with data reported for similar molecules.[6][7]

| Wavenumber Range (cm⁻¹) | Vibrational Mode | FT-IR Activity | Raman Activity |

| 3400-3500 | N-H Asymmetric Stretching (NH₂) | Strong | Medium |

| 3300-3400 | N-H Symmetric Stretching (NH₂) | Strong | Medium |

| 3000-3100 | Aromatic C-H Stretching | Medium | Strong |

| 2800-3000 | O-H Stretching (in SO₃H, often broad) | Broad, Medium | Weak |

| ~1620 | N-H Scissoring (NH₂) | Strong | Weak |

| 1500-1600 | Aromatic C=C Ring Stretching | Medium-Strong | Strong |

| 1400-1500 | Aromatic C=C Ring Stretching | Medium-Strong | Strong |

| ~1350 | S=O Asymmetric Stretching (SO₃H) | Strong | Medium |

| ~1170 | S=O Symmetric Stretching (SO₃H) | Strong | Medium |

| 1000-1100 | S-O Stretching (SO₃H) | Strong | Medium |

| 700-900 | Aromatic C-H Out-of-plane Bending | Strong | Weak |

| ~700 | C-S Stretching | Medium | Strong |

| 500-600 | SO₃ Bending Modes | Medium | Medium |

Visualization of Experimental Workflow and logical relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for obtaining and analyzing the vibrational spectra of 2-Amino-1,5-naphthalenedisulfonic acid.

Conclusion

References

- 1. tandfonline.com [tandfonline.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences [mdpi.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. 2-Amino-1,5-naphthalenedisulfonic acid | C10H9NO6S2 | CID 8338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability and Degradation of 2-Amino-1,5-naphthalenedisulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the thermal analysis of 2-Amino-1,5-naphthalenedisulfonic acid is limited in publicly accessible literature. The following guide is a comprehensive overview based on available safety data, information on analogous compounds, and standard analytical methodologies. The proposed degradation pathways are theoretical and require experimental validation.

Executive Summary

2-Amino-1,5-naphthalenedisulfonic acid is a crucial intermediate in the synthesis of various dyes and pigments. A thorough understanding of its thermal stability and degradation profile is paramount for ensuring safe handling, storage, and application, as well as for predicting its behavior during manufacturing processes and potential environmental fate. This guide provides a detailed examination of the known thermal properties of this compound, outlines potential degradation pathways based on related chemical structures, and presents standardized experimental protocols for its thermal analysis.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-1,5-naphthalenedisulfonic acid is presented in Table 1.

Table 1: Physicochemical Properties of 2-Amino-1,5-naphthalenedisulfonic Acid

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₉NO₆S₂ | [1] |

| Molecular Weight | 303.31 g/mol | [1] |

| CAS Number | 117-62-4 | [1] |

| Appearance | Off-white to beige crystalline powder | General Knowledge |

| Melting Point | > 300 °C (Decomposes) | [2] |

| Solubility | Soluble in water | General Knowledge |

| Density | ~1.769 g/cm³ | [2] |

Thermal Stability and Decomposition

3.1 General Thermal Behavior

The compound is reported to have a melting point above 300 °C, at which point it begins to decompose[2]. It is considered flammable only at very high temperatures, with an ignition temperature of approximately 950°C[2]. When heated to decomposition, it is known to emit toxic and irritating fumes, including oxides of nitrogen (NOx), oxides of sulfur (SOx), carbon monoxide (CO), and carbon dioxide (CO₂)[3].

3.2 Predicted Thermal Analysis Data

Based on the thermal behavior of related aromatic sulfonic acids, a predicted summary of TGA and DSC data is presented in Table 2. It is crucial to note that these are expected values and require experimental verification.

Table 2: Predicted Thermal Analysis Data for 2-Amino-1,5-naphthalenedisulfonic Acid

| Analytical Technique | Parameter | Predicted Value/Observation | Rationale/Reference(s) |

| TGA | Onset of Decomposition | ~300 °C | Based on the desulfonation temperature of sulfonated PEEK. |

| TGA | Major Weight Loss Steps | 1. Desulfonation (Loss of SO₃) 2. Decomposition of the naphthalene (B1677914) ring | Studies on related naphthalenedisulfonic acids show desulfonation as an initial degradation step[4]. |

| TGA | Residue at 800 °C (inert atm.) | Expected to be low | Aromatic compounds tend to decompose significantly at high temperatures. |

| DSC | Endothermic Events | 1. Desorption of water (if present) 2. Melting/Decomposition | General observation for crystalline solids. |

| DSC | Exothermic Events | Possible, related to complex decomposition reactions | Decomposition processes can be exothermic. |

Proposed Degradation Pathway

The thermal degradation of 2-Amino-1,5-naphthalenedisulfonic acid is likely a multi-step process. A proposed pathway, based on the known chemistry of aromatic sulfonic acids and amines, is illustrated below. The initial and most probable degradation step is the cleavage of the C-S bonds, leading to desulfonation.

Caption: Proposed thermal degradation pathway for 2-Amino-1,5-naphthalenedisulfonic acid.

Description of the Proposed Pathway:

-

Initial Desulfonation: At temperatures likely exceeding 200-300°C, the sulfonic acid groups are cleaved from the naphthalene ring, releasing sulfur trioxide (SO₃)[4]. This is a common thermal degradation mechanism for aromatic sulfonic acids.

-

Formation of Aminonaphthalene: Subsequent loss of the second sulfonic acid group at higher temperatures would lead to the formation of 2-aminonaphthalene.

-

Ring Fragmentation: At very high temperatures, the aromatic ring system of 2-aminonaphthalene will undergo fragmentation, leading to the formation of smaller volatile molecules.

-

Formation of Gaseous Byproducts: The complete decomposition results in the formation of various gaseous products, including oxides of nitrogen from the amino group and oxides of sulfur from the sulfonic acid groups, in addition to carbon oxides from the naphthalene ring[3].

Experimental Protocols

To obtain definitive data on the thermal stability and degradation of 2-Amino-1,5-naphthalenedisulfonic acid, the following experimental protocols are recommended.

5.1 Thermogravimetric Analysis (TGA)

This technique is used to measure the change in mass of a sample as a function of temperature.

Caption: A typical experimental workflow for Thermogravimetric Analysis (TGA).

5.2 Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as a function of temperature, identifying phase transitions and reactions.

Caption: A standard experimental workflow for Differential Scanning Calorimetry (DSC).

5.3 Evolved Gas Analysis (EGA) - Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

To identify the specific degradation products, TGA can be coupled with a mass spectrometer (TGA-MS) or a gas chromatograph-mass spectrometer (Py-GC-MS).

Caption: Workflow for the identification of thermal degradation products using Py-GC-MS.

Safety Considerations

Given the potential for the release of toxic gases upon decomposition, appropriate safety precautions are essential when handling 2-Amino-1,5-naphthalenedisulfonic acid at elevated temperatures.

-

Ventilation: All thermal experiments should be conducted in a well-ventilated area, preferably within a fume hood.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, lab coat, and gloves, should be worn. For procedures with a higher risk of exposure to decomposition products, respiratory protection may be necessary.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, as this could lower the decomposition temperature and increase the hazard.

Conclusion

While specific experimental data is sparse, a combination of safety data and the analysis of related compounds provides a solid foundation for understanding the thermal stability and degradation of 2-Amino-1,5-naphthalenedisulfonic acid. The primary degradation pathway is likely initiated by desulfonation, followed by further decomposition of the aromatic structure at higher temperatures. For applications involving this compound at elevated temperatures, it is strongly recommended that the experimental protocols outlined in this guide be performed to obtain precise and reliable data for risk assessment and process optimization.

References

- 1. 2-Amino-1,5-naphthalenedisulfonic acid | C10H9NO6S2 | CID 8338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 2-Amino-1-naphthalenesulfonic acid | C10H9NO3S | CID 6670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Item - The Thermal Stability of the Naphthalene Sulfonic Acids Under Geothermal Conditions - Open Access Te Herenga Waka-Victoria University of Wellington - Figshare [openaccess.wgtn.ac.nz]

An In-depth Technical Guide to the Purity and Characterization of 2-Amino-1,5-naphthalenedisulfonic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and characterization of 2-Amino-1,5-naphthalenedisulfonic acid, a key intermediate in the synthesis of various dyes and pharmaceutical compounds. This document outlines the physical and chemical properties, methods of purification, and detailed analytical procedures for the comprehensive characterization of this compound.

Physicochemical Properties

2-Amino-1,5-naphthalenedisulfonic acid, also known as Sulfo-Tobias acid, is a beige-colored powder.[1] Key physicochemical data are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 117-62-4 | [2] |

| Molecular Formula | C₁₀H₉NO₆S₂ | [2] |

| Molecular Weight | 303.31 g/mol | [2] |

| Appearance | Beige powder | [1] |

| Purity (Typical) | ≥98% | [2] |

| Solubility | Soluble in water | |

| Storage | Keep in a dark place, sealed in dry conditions, at 2-8°C | [2] |

Synthesis and Purification

The synthesis of 2-Amino-1,5-naphthalenedisulfonic acid is typically achieved through the sulfonation of 2-naphthylamine-1-sulfonic acid (Tobias acid) with oleum. The reaction is carefully controlled to prevent desulfonation and the formation of byproducts.

A common method for purification involves the crystallization of the dipotassium (B57713) salt from water.[1] A patented method for preparing a salt-free version of the acid involves a multi-step process including sulfonation, purification of the sulfonated liquid using adsorbent columns, and a controlled acid precipitation. This process is designed for industrial-scale production and aims to minimize byproducts and environmental impact.

Analytical Characterization

A thorough characterization of 2-Amino-1,5-naphthalenedisulfonic acid is essential to ensure its identity, purity, and suitability for its intended application. The following experimental protocols provide a framework for a comprehensive analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of 2-Amino-1,5-naphthalenedisulfonic acid and for identifying and quantifying any impurities.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase: A gradient elution is recommended to separate the polar parent compound from potential non-polar impurities. A typical mobile phase could consist of:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Solvent B: Acetonitrile

-

-

Gradient Program:

Time (min) % Solvent A % Solvent B 0 95 5 20 5 95 25 5 95 | 30 | 95 | 5 |

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve an accurately weighed sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Spectroscopic Analysis

Spectroscopic techniques are vital for confirming the chemical structure of 2-Amino-1,5-naphthalenedisulfonic acid.

-

¹H NMR: Provides information on the number and environment of protons in the molecule.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

Experimental Protocol:

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Solvent: Deuterium oxide (D₂O) is a suitable solvent due to the compound's polarity.

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of D₂O.

-

Data Acquisition: Acquire standard ¹H and ¹³C NMR spectra.

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Key expected vibrational bands include those for N-H stretching (amine), S=O stretching (sulfonic acid), and aromatic C-H and C=C stretching.

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure.

Experimental Protocol:

-

Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

-

Ionization Mode: Negative ion mode is typically suitable for sulfonated compounds.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).

-

Data Acquisition: Acquire the mass spectrum to observe the [M-H]⁻ ion.

Purity and Impurity Profile

The purity of 2-Amino-1,5-naphthalenedisulfonic acid is typically reported to be in the range of 98-99%. Potential impurities may arise from the starting materials, side reactions during synthesis, or degradation. Common types of impurities could include:

-

Isomeric naphthalenedisulfonic acids: Formed due to incomplete or alternative sulfonation reactions.

-

Starting material: Unreacted 2-naphthylamine-1-sulfonic acid (Tobias acid).

-

Desulfonated products: Resulting from the loss of a sulfonic acid group.

A robust HPLC method is crucial for the detection and quantification of these potential impurities.

Visualization of the Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of 2-Amino-1,5-naphthalenedisulfonic acid.

Caption: Workflow for the Characterization of 2-Amino-1,5-naphthalenedisulfonic acid.

References

Application Note: HPLC Analysis of 2-Amino-1,5-naphthalenedisulfonic acid

This application note details a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Amino-1,5-naphthalenedisulfonic acid. This method is applicable to researchers, scientists, and professionals in drug development and quality control for the determination of this compound in various sample matrices.

Introduction

2-Amino-1,5-naphthalenedisulfonic acid is an organic compound that serves as a key intermediate in the synthesis of various dyes and has applications in the pharmaceutical industry. A reliable and accurate analytical method is crucial for its quantification in raw materials, reaction mixtures, and final products. This document provides a comprehensive protocol for a reversed-phase HPLC (RP-HPLC) method with UV detection.

Methodology

The proposed method utilizes a C18 stationary phase with a gradient elution of a mobile phase consisting of an aqueous buffer and an organic modifier. This approach is designed to provide good retention and peak shape for the polar, acidic analyte.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile (B52724) |

| Gradient | 5% to 40% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 270 nm |

| Injection Volume | 10 µL |

| Sample Diluent | 50:50 (v/v) Acetonitrile/Water |

Rationale for Condition Selection:

-

A C18 column is a common choice for reversed-phase chromatography, offering good retention for a wide range of organic molecules.

-

The use of formic acid in the mobile phase helps to control the ionization state of the sulfonic acid groups and the amino group, leading to improved peak shape. For mass spectrometry (MS) compatible applications, formic acid is a suitable choice.[1][2]

-

A gradient elution is employed to ensure efficient elution of the analyte and any potential impurities with varying polarities.

-

Detection at 270 nm is based on the UV absorbance of the naphthalene (B1677914) ring system.[3][4]

Quantitative Data Summary

The following tables summarize the expected performance characteristics of this HPLC method.

Table 1: System Suitability

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor (Asymmetry) | 0.8 - 1.5 | 1.1 |

| Theoretical Plates (N) | > 2000 | 4500 |

| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

| Accuracy (% Recovery) | 98.5% - 101.2% |

| Precision (% RSD) | < 1.5% |

Experimental Protocol